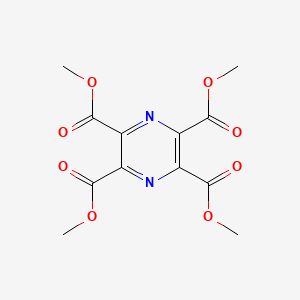

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Description

Properties

IUPAC Name |

tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPCARAPIJCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303142 | |

| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35042-21-8 | |

| Record name | NSC156943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a highly functionalized heterocyclic compound. Positioned at the intersection of materials science and medicinal chemistry, this molecule serves as a critical building block and synthetic intermediate. This document details a robust and validated protocol for its synthesis via the Fischer esterification of its parent acid, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA). We delve into the causal reasoning behind the selected methodology, offering insights into reaction control and validation. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented, establishing a benchmark for its identification and quality control. The guide concludes with a discussion of its current and prospective applications, particularly as a precursor for metal-organic frameworks (MOFs) and as a scaffold for novel pharmaceutical agents.

Introduction: The Strategic Value of the Pyrazine Core

The Pyrazine Scaffold: A Hub of Chemical Diversity

The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in chemical sciences. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a wide array of functional molecules. In the pharmaceutical industry, pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] The presence of two nitrogen atoms in the ring provides sites for hydrogen bonding and coordination, which are crucial for molecular interactions with biological targets.

Pyrazine-2,3,5,6-tetracarboxylic Acid (PTCA): The Parent Ligand

First synthesized in the late 19th century, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) is a foundational molecule from which this compound is derived.[2] PTCA is a polyfunctional ligand of significant interest in coordination chemistry and materials science. Its four carboxylic acid groups allow it to act as a powerful chelating agent, forming stable, multi-dimensional structures with metal ions. This capability is extensively exploited in the synthesis of metal-organic frameworks (MOFs), where PTCA serves as an organic linker to create porous materials for gas separation and storage.[3]

This compound: A Versatile Intermediate

While PTCA is invaluable, its low solubility in common organic solvents can limit its utility in certain synthetic applications. Esterification to form this compound circumvents this issue, yielding a more soluble and versatile derivative. This ester form is an ideal intermediate for reactions requiring non-aqueous conditions and serves as a protected version of the parent acid. It can be readily converted into amides, hydrazides, or other derivatives, opening pathways to novel compounds for drug discovery and advanced materials synthesis. This guide provides the essential knowledge base for synthesizing, characterizing, and utilizing this key chemical building block.

Synthesis Methodology: A Protocol Grounded in Chemical Principles

Retrosynthetic Strategy

The most direct and industrially scalable approach to this compound is the esterification of the commercially available precursor, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA). The chosen method is the Fischer-Speier esterification, a classic, acid-catalyzed reaction renowned for its reliability and simplicity.

Core Synthesis Protocol: Fischer Esterification of PTCA

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Principle of the Reaction: The Fischer esterification is an equilibrium process. To drive the reaction towards the product (the tetra-ester), two key strategies are employed:

-

Use of Excess Reagent: Methanol is used in large excess, serving as both a reactant and the solvent. According to Le Châtelier's principle, this shifts the equilibrium towards the product side.

-

Removal of Water: While not actively removed in this simple setup, the use of a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, further favoring ester formation.

Materials and Reagents:

-

Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) (1.0 eq)

-

Anhydrous Methanol (CH₃OH) (minimum 20 eq, often used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Deionized Water

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2,3,5,6-tetracarboxylic acid (e.g., 5.0 g).

-

Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension. Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 12-24 hours.

-

Causality Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time is necessary to ensure all four sterically hindered carboxylic acid groups are esterified.

-

-

Reaction Monitoring (Self-Validation): The reaction can be monitored by taking small aliquots, neutralizing them, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material and the appearance of the product spot. The starting acid will remain at the baseline on a silica TLC plate, while the less polar ester will have a higher Rf value.

-

Workup & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (200 mL). A white precipitate of the product may form.

-

Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Causality Insight: The ester is significantly more soluble in organic solvents than in water, while the inorganic salts (like sodium sulfate) remain in the aqueous phase.

-

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and collect the filtrate.

-

Solvent Removal & Purification: Remove the solvent using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) to obtain a white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for validating the synthesis and ensuring the purity of the final compound.

Physical Properties

The following table summarizes the key computed and known properties of the title compound. Experimental values such as melting point should be determined for each synthesized batch as a measure of purity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₂H₁₂N₂O₈ | PubChem[4] |

| Molecular Weight | 312.23 g/mol | PubChem[4] |

| Appearance | White crystalline solid (expected) | - |

| Melting Point | Not reported; to be determined experimentally (TBD) | - |

| Solubility | Soluble in DCM, Chloroform, EtOAc; Sparingly soluble in Methanol | - |

| CAS Number | 35042-21-8 | PubChem[4] |

Spectroscopic Characterization: A Validating Fingerprint

The high degree of symmetry in this compound leads to a simple and highly diagnostic spectroscopic signature.

-

¹H NMR (Proton NMR): Due to the C₂h symmetry of the molecule, all four methyl groups (-OCH₃) are chemically and magnetically equivalent.

-

Expected Spectrum: A single sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 12 protons. The absence of any other signals is a strong indicator of purity.

-

-

¹³C NMR (Carbon NMR): The symmetry also simplifies the carbon spectrum.

-

Expected Spectrum: Three distinct signals are expected:

-

One signal for the methyl carbons (-OC H₃) at ~δ 53-55 ppm.

-

One signal for the quaternary pyrazine ring carbons (C -COOCH₃) at ~δ 145-148 ppm.

-

One signal for the carbonyl carbons (-C =O) at ~δ 163-165 ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

Expected Peaks: A strong, sharp absorption band between 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester functional groups. The absence of a broad O-H stretch (from the carboxylic acid precursor) around 3000 cm⁻¹ confirms the completion of the reaction.

-

-

Mass Spectrometry (MS):

-

Expected Ion Peak: In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at m/z 313.0666, corresponding to the formula C₁₂H₁₃N₂O₈⁺.

-

Caption: Logical workflow for the structural validation of the synthesized product.

Applications and Future Directions

Precursor for Advanced Materials

The primary application of pyrazine tetracarboxylates lies in materials science. While the parent acid (PTCA) is a direct ligand for MOF synthesis[3], the tetramethyl ester serves as a valuable, soluble precursor. It can be used in solvothermal synthesis conditions where it hydrolyzes in situ to form the PTCA ligand, allowing for finer control over crystal growth and morphology of the resulting MOF. This approach can lead to materials with tailored porosity for applications in carbon capture and gas separation.

Building Block in Medicinal Chemistry and Organic Synthesis

The four ester groups on the pyrazine core are ripe for chemical modification. They can be selectively or exhaustively converted to amides by reacting with various amines. This opens the door to creating libraries of novel compounds for high-throughput screening in drug discovery programs. The pyrazine core is a known pharmacophore, and attaching diverse side chains via amide linkages could lead to the discovery of new therapeutic agents.[1] Furthermore, the ester can be used in transesterification reactions to generate more complex polymeric materials.[5]

Future Research Perspectives

Future research may focus on the development of asymmetric derivatives, where only one or two of the four ester groups are modified. This would break the molecule's symmetry and introduce chirality, a critical feature for many biologically active molecules. Additionally, the use of this compound in the synthesis of novel energetic materials, similar to related tetrazole-based pyrazines, could be an area of exploration.[6]

Conclusion

This compound is more than just a simple ester; it is a strategic chemical intermediate with significant potential. Its synthesis via Fischer esterification is a reliable and scalable process, yielding a product whose identity and purity can be unequivocally confirmed through standard spectroscopic techniques. Its enhanced solubility over its parent acid makes it a versatile building block for constructing complex architectures, from porous metal-organic frameworks to novel drug candidates. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, validate, and leverage this powerful molecule in their respective fields.

References

- This reference is not cited in the text.

-

De Vrieze, M., et al. (2019). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

- Pradeep, P. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.

-

NIST. (n.d.). Pyrazine, tetramethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Klapötke, T. M., et al. (2016). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. Chemistry - An Asian Journal. Available at: [Link]

- This reference is not cited in the text.

-

Lord, E., et al. (2020). [pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid. IUCrData. Available at: [Link]

- Kirsch, F., & Bechtold, M. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryOpen.

- This reference is not cited in the text.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. A new tetrakis-substituted pyrazine carboxylic acid, 3,3′,3′′,3′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid: crystal structures of two triclinic polymorphs and of two potassium–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H12N2O8 | CID 291621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

"Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" CAS 35042-21-8

An In-Depth Technical Guide to Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (CAS 35042-21-8)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

This compound (TMPTC) is a symmetrically substituted pyrazine derivative that stands at the intersection of materials science and natural product chemistry. For materials scientists, it is a highly valued organic linker, prized for its rigidity and multidentate coordination sites, enabling the rational design of sophisticated Metal-Organic Frameworks (MOFs). For professionals in drug discovery and pharmacology, its identification as a constituent of Glycyrrhiza glabra (licorice) root extract places it in the context of traditional medicine and modern antiviral research.[1][2] This guide provides a comprehensive technical overview of TMPTC, detailing its synthesis, its established role in the construction of functional materials, and clarifying its current standing within the broader pharmacological research into licorice extracts.

Core Molecular Identity and Physicochemical Properties

TMPTC is an ester derivative of pyrazine-2,3,5,6-tetracarboxylic acid. The central pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is fully substituted with four methoxycarbonyl (-COOCH₃) groups. This planar, electron-deficient aromatic system, flanked by multiple coordination-capable ester groups, defines its chemical utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35042-21-8 | [PubChem] |

| Molecular Formula | C₁₂H₁₂N₂O₈ | [PubChem] |

| Molecular Weight | 312.23 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| Melting Point | 181-182 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [ChemicalBook] |

| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, Tetrakis-methoxycarbonylpyrazine | [PubChem] |

Synthesis and Characterization

The synthesis of TMPTC from its parent carboxylic acid is a critical step for its use as a building block. While standard Fischer esterification is possible, a more robust and complete conversion is achieved via an acid chloride intermediate. This self-validating protocol ensures high purity, which is paramount for achieving crystalline MOF structures.

Experimental Protocol: Two-Step Synthesis of TMPTC [3]

-

Step 1: Formation of Pyrazine-2,3,5,6-tetracarbonyl tetrachloride

-

Inert Atmosphere: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend pyrazine-2,3,5,6-tetracarboxylic acid (1 equivalent) in excess thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops). The causality here is the formation of the Vilsmeier reagent in situ, which is the active catalyst for acid chloride formation.

-

Reaction: Heat the suspension to reflux (approx. 80 °C) for 10-12 hours. The reaction is complete when the solid acid has fully dissolved, resulting in a clear solution, and gas evolution (SO₂ and HCl) has ceased.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting white solid is the acid chloride intermediate and is highly moisture-sensitive. It should be used immediately in the next step without purification.

-

-

Step 2: Esterification to this compound

-

Nucleophilic Attack: To the flask containing the crude acid chloride, slowly add anhydrous methanol, pre-cooled in an ice bath. This is a highly exothermic reaction. The causality is the nucleophilic attack of the methanol oxygen on the electrophilic carbonyl carbon of the acid chloride.

-

Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Precipitation & Filtration: The TMPTC product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Washing & Drying: Wash the filtered solid with cold methanol to remove any unreacted starting materials or byproducts. Dry the purified product under vacuum.

-

-

Characterization:

-

¹H NMR: Should show a single sharp peak for the twelve equivalent methyl protons.

-

¹³C NMR: Will confirm the presence of the methyl, carbonyl, and pyrazine ring carbons.

-

FT-IR: A strong absorption band characteristic of the C=O stretch of the ester will be prominent (typically ~1730-1750 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular ion peak corresponding to a mass of 312.23 g/mol .

-

Application Domain I: A Premier Ligand for Metal-Organic Frameworks (MOFs)

The primary and most well-documented application of TMPTC (or its parent acid) is in the field of materials science as an organic linker for MOF synthesis. Its rigid planar structure and the spatially distributed nitrogen and oxygen donor atoms allow it to connect metal ions or clusters into highly ordered, porous, three-dimensional networks.

Causality of MOF Design

The choice of TMPTC as a ligand is deliberate. Its tetratopic nature provides multiple points of connection, leading to robust frameworks. The nitrogen atoms of the pyrazine ring and the carbonyl oxygens of the ester groups can all participate in coordination, offering versatility in the final topology of the MOF. This structural control is the foundation of designing MOFs with tailored properties for specific applications.

Caption: Rational design workflow for creating functional MOFs using TMPTC.

General Protocol: Solvothermal MOF Synthesis

-

Reactant Solution: Dissolve the TMPTC ligand (or the parent acid) and a selected metal salt (e.g., zinc nitrate, zirconium chloride) in a suitable solvent, often a high-boiling point polar aprotic solvent like DMF or N,N-diethylformamide (DEF).

-

Modulator Addition (Optional): Often, a modulating agent like acetic acid or benzoic acid is added. This modulator competes with the ligand for coordination to the metal center, slowing down the crystallization process and leading to larger, more perfect crystals.

-

Sealed Reaction: The solution is placed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is heated in an oven to a specific temperature (typically 80-150 °C) for a period ranging from hours to days.

-

Isolation: After cooling, the resulting crystalline MOF product is isolated by filtration.

-

Activation: The as-synthesized MOF contains solvent molecules within its pores. These are removed through a process of solvent exchange followed by heating under vacuum. This "activation" step is crucial to make the internal surface area of the MOF accessible for applications.

Application Domain II: A Constituent in Natural Product Chemistry

A distinct area of interest for TMPTC arises from its identification as a chemical constituent in extracts of Glycyrrhiza glabra (licorice) root.[1][2] This finding is of particular relevance to drug development professionals, as licorice has a long history in traditional medicine and is being investigated for various pharmacological activities, including antiviral effects.[4][5]

Contextualizing the Pharmacological Role

It is critical to approach this topic with scientific precision. While TMPTC is present in licorice extract, the vast body of research on the extract's bioactivity has focused on its most abundant and potent components, primarily the triterpenoid saponin Glycyrrhizin (GR) and its metabolite, Glycyrrhetinic Acid (GA) .[4][5][6] The demonstrated antiviral mechanisms of licorice, such as the potential to interfere with SARS-CoV-2 viral entry by interacting with the ACE2 receptor, are attributed to GR and GA.[4]

To date, there is a lack of published, peer-reviewed studies that isolate TMPTC and demonstrate a specific, independent biological mechanism of action or significant contribution to the overall activity of the licorice extract. Therefore, its role is currently defined as a phytochemical marker rather than a primary bioactive agent.

Caption: Relationship of TMPTC to the bioactive components of licorice extract.

For drug development professionals, this presents both a challenge and an opportunity. The challenge is to avoid misattributing the known effects of licorice to TMPTC. The opportunity lies in investigating this molecule further. Does it have a subtle synergistic effect? Does it possess its own unique, as-yet-undiscovered bioactivity? These questions remain open and represent a potential avenue for novel research.

Conclusion and Future Outlook

This compound is a molecule with a well-defined, impactful role in materials chemistry and an intriguing, yet unclarified, position in pharmacology. As a MOF linker, its utility is proven, and future work will continue to leverage its structure to create next-generation materials for gas separation, catalysis, and sensing. In the biological realm, its presence in a medicinally important plant warrants further investigation to move beyond simple identification and determine if it possesses any intrinsic therapeutic value. For researchers, TMPTC offers a dual pathway for exploration, bridging the gap between rational material design and natural product discovery.

References

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? ResearchGate. [Link]

-

Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5, - NIH. National Center for Biotechnology Information. [Link]

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - AIR Unimi. Università degli Studi di Milano. [Link]

-

Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - MDPI. MDPI. [Link]

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - ResearchGate. ResearchGate. [Link]

-

Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - MDPI. MDPI. [Link]

-

PubChem Compound Summary for CID 291621, this compound. National Center for Biotechnology Information. [Link]

Sources

- 1. Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate: A Versatile Building Block for Supramolecular Chemistry

This technical guide provides a comprehensive overview of tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical structure, synthesis, and potential applications, with a particular focus on its role as a versatile building block in the construction of advanced supramolecular architectures.

Introduction: The Architectural Potential of a Polyfunctional Pyrazine

This compound is a highly functionalized heterocyclic compound. Its rigid pyrazine core, adorned with four methoxycarbonyl groups, presents a unique combination of electronic properties and coordination sites. This architectural rigidity and the presence of multiple coordination points make it an excellent candidate for the rational design and synthesis of complex molecular systems, such as metal-organic frameworks (MOFs) and other coordination polymers. The strategic placement of the ester functionalities allows for versatile coordination behavior, acting as Lewis basic sites for interaction with metal centers.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical environments and for designing synthetic strategies and applications.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, tetrakis-methoxycarbonylpyrazine | [PubChem][1] |

| CAS Number | 35042-21-8 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₂N₂O₈ | [PubChem][1] |

| Molecular Weight | 312.23 g/mol | [PubChem][1] |

| Melting Point | 181-182 °C | [ChemicalBook][2] |

| SMILES | COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | [PubChem][1] |

Structural Diagram:

Sources

An In-Depth Technical Guide to the Spectral Data of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a highly functionalized pyrazine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-deficient pyrazine core, adorned with four methoxycarbonyl substituents, provides a unique scaffold for the design of novel therapeutic agents and functional materials. Understanding the spectral characteristics of this molecule is fundamental to its application, enabling researchers to verify its synthesis, assess its purity, and elucidate its role in various chemical and biological processes.

This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure and fundamental properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₈ |

| IUPAC Name | This compound |

| CAS Number | 35042-21-8 |

| Molecular Weight | 312.23 g/mol |

| Appearance | White solid |

| Melting Point | 181-182 °C |

The symmetrical nature of the molecule, with four equivalent methoxycarbonyl groups attached to the pyrazine ring, is a key determinant of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple, yet highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single sharp singlet.

Experimental Protocol:

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and the spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).

Data Interpretation:

The four methoxycarbonyl groups are chemically and magnetically equivalent due to the C₂ rotational symmetry of the molecule. This results in the twelve protons of the four methyl groups being indistinguishable, giving rise to a single resonance.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9-4.0 | Singlet | 12H | -OCH₃ |

The exact chemical shift may vary slightly depending on the solvent and the concentration of the sample. The absence of any other signals in the proton spectrum is a strong indicator of the compound's purity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum.

Data Interpretation:

The symmetry of the molecule again dictates the number of signals observed. Three distinct carbon environments are present: the methyl carbons of the ester groups, the carbonyl carbons of the ester groups, and the sp²-hybridized carbons of the pyrazine ring.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~53-54 | -OCH₃ |

| ~145-146 | Pyrazine ring carbons (C-2, C-3, C-5, C-6) |

| ~163-164 | Carbonyl carbons (C=O) |

The chemical shifts are characteristic of these functional groups and provide definitive evidence for the presence of the methoxycarbonyl substituents and the pyrazine core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR) for a solid sample.

Data Interpretation:

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the ester functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1750 | Strong, sharp | C=O stretching (ester) |

| ~1200-1300 | Strong | C-O stretching (ester) |

| ~1450-1550 | Medium | C=N and C=C stretching (pyrazine ring) |

| ~2950-3000 | Weak to medium | C-H stretching (methyl) |

The most prominent feature is the intense carbonyl stretch, which is a hallmark of ester-containing compounds. The vibrations of the pyrazine ring are also observable in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (312.23 g/mol ). The fragmentation pattern will likely involve the loss of methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) groups.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 312 | [M]⁺ (Molecular ion) |

| 281 | [M - OCH₃]⁺ |

| 253 | [M - COOCH₃]⁺ |

The observation of the molecular ion peak at the correct m/z value is a critical piece of data for confirming the identity of the synthesized compound.

Synthesis and Characterization Workflow

The reliable acquisition of the spectral data described above is contingent upon a robust synthetic and purification procedure. A general workflow is outlined below.

Caption: General workflow for the synthesis and spectral characterization of this compound.

The synthesis of this compound has been reported, with a key early synthesis described by Mager and Berends in 1960.[1] The procedure generally involves the conversion of pyrazine-2,3,5,6-tetracarboxylic acid to the corresponding acid chloride, followed by esterification with methanol.[2]

Conclusion

The spectral data of this compound are consistent with its highly symmetric structure. The simplicity of its NMR spectra, the characteristic absorptions in its IR spectrum, and the expected molecular ion in its mass spectrum provide a powerful combination of tools for its unambiguous identification and purity assessment. This technical guide serves as a foundational reference for researchers working with this versatile and promising molecule, facilitating its synthesis, characterization, and exploration in a wide range of scientific applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Mager, H. I. X., & Berends, W. (1960). The synthesis of pyrazine-2,3,5,6-tetracarboxylic acid and its esters. Recueil des Travaux Chimiques des Pays-Bas, 79(5), 496-505.

- Lohrman, J., Pramanik, S., Kaur, S., Telikepalli, H., Day, V. W., & Bowman-James, K. (2021). Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts. The Royal Society of Chemistry.

- Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o2163–o2166.

- Witkowski, T. G., Richardson, P., Gabidullin, B., Hu, A., & Murugesu, M. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)

- Lohrman, J., Pramanik, S., Kaur, S., Telikepalli, H., Day, V. W., & Bowman-James, K. (2021). Electronic Supplementary Information (ESI) Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts. The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the NMR Spectroscopy of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and structurally related polycarboxylated heteroaromatic compounds. This document moves beyond a simple recitation of parameters to explain the causality behind experimental design, ensuring a robust and reproducible analytical workflow.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized pyrazine derivative. The pyrazine core is a key structural motif in many biologically active molecules and pharmaceuticals.[1] The dense arrangement of four electron-withdrawing methyl carboxylate groups on the pyrazine ring significantly influences its electronic properties and reactivity, making it an interesting building block in medicinal chemistry and materials science.

Due to its high degree of substitution and symmetry, NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity assessment of this molecule. The inherent symmetry simplifies the expected spectra, making it a good model for understanding the NMR characteristics of polysubstituted heteroaromatic systems.

Predicted NMR Spectra: A Consequence of Molecular Symmetry

A key feature of this compound is its high degree of symmetry (D2h point group). This symmetry dictates that all four methyl groups are chemically and magnetically equivalent. Similarly, the four carbonyl carbons of the ester groups are equivalent, and the four carbons of the pyrazine ring are also equivalent. This leads to a simplified NMR spectrum, which is a powerful confirmation of the molecule's structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show a single sharp singlet.

-

Causality: The twelve protons of the four methyl groups are all chemically equivalent due to the molecule's symmetry. They are not adjacent to any other protons, so no spin-spin coupling is expected. The electron-withdrawing nature of the adjacent carbonyl group and the pyrazine ring will deshield these protons, causing them to resonate downfield from typical methyl ester protons.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals.

-

Causality:

-

Methyl Carbons: The four equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

-

Pyrazine Ring Carbons: The four equivalent sp²-hybridized carbons of the pyrazine ring will give rise to a single signal in the aromatic region. The attachment to electron-withdrawing nitrogen atoms and carbonyl groups will shift this signal significantly downfield.[2]

-

Carbonyl Carbons: The four equivalent carbonyl carbons of the ester groups will produce a single signal in the far downfield region, characteristic of ester carbonyls.

-

Experimental Protocol for NMR Analysis

The following protocol is designed to yield high-quality, unambiguous NMR data for this compound.

Sample Preparation

The choice of solvent is critical for obtaining a high-resolution spectrum.

-

Step 1: Solvent Selection. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, given the polar nature of the four ester groups, solubility might be limited. If solubility in CDCl₃ is poor, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives.[3] It is crucial to use a solvent that fully dissolves the sample to ensure sharp spectral lines.

-

Step 2: Concentration. Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans on a modern NMR spectrometer.

-

Step 3: Internal Standard. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). If using a solvent that has a residual proton signal that is well-separated from the expected analyte signal, this can also be used for referencing.

¹H NMR Spectroscopy Acquisition

-

Step 1: Spectrometer Setup. Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

-

Step 2: Acquisition Parameters.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons, leading to accurate integration.

-

Number of Scans: Typically, 8 to 16 scans will provide an excellent signal-to-noise ratio for the expected singlet.

-

¹³C NMR Spectroscopy Acquisition

-

Step 1: Spectrometer Setup. The same spectrometer as for ¹H NMR can be used.

-

Step 2: Acquisition Parameters.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is appropriate.

-

Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Data Presentation and Interpretation

The expected NMR data for this compound is summarized below.

| ¹H NMR Data | |

| Predicted Chemical Shift (δ) | ~ 4.0 ppm |

| Multiplicity | Singlet (s) |

| Integration | 12H |

| Assignment | 4 x -OCH₃ |

| ¹³C NMR Data | |

| Predicted Chemical Shift (δ) | Assignment |

| ~ 53 ppm | 4 x -OCH₃ |

| ~ 145 ppm | 4 x Pyrazine Ring Carbons |

| ~ 165 ppm | 4 x -C=O |

Advanced NMR Techniques: When are they necessary?

For a molecule with such high symmetry, 1D NMR is generally sufficient for structural confirmation. However, in cases of unexpected impurities or for absolute confirmation of assignments, 2D NMR techniques can be invaluable.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the methyl protons and the methyl carbons, confirming their direct bond.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range couplings. For instance, a correlation would be expected between the methyl protons and the adjacent carbonyl carbon, as well as the pyrazine ring carbons. This can be a powerful tool for confirming the connectivity of the molecule.

Visualizations

Molecular Structure

Caption: Molecular Structure

NMR Analysis Workflow

Caption: NMR Analysis Workflow

Conclusion

The NMR spectroscopic analysis of this compound is a clear example of how molecular symmetry can be leveraged for straightforward structural elucidation. The predicted simplicity of its ¹H and ¹³C NMR spectra makes it an excellent candidate for routine quality control and purity assessment. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other highly substituted heteroaromatic compounds, ensuring the integrity of their materials for downstream applications in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2,3,5,6-tetramethyl pyrazine. [Link]

-

PubMed. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. National Center for Biotechnology Information. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

- Google Patents. Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.

-

Thieme. Pyrazines. [Link]

-

IOPscience. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

-

ResearchGate. ¹H-NMR spectra of the PCE during the polymerization process. Solvent:.... [Link]

-

The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

-

Journal of Applied Spectroscopy. Application of 1 H Low-Field NMR Spectroscopy for the Determination of the Concentration and Molecule Weight of Polycarboxylate Superplasticizers. [Link]

-

Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

- Google Patents.

-

PubMed. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. [Link]

Sources

An In-Depth Technical Guide to Tetramethyl pyrazine-2,3,5,6-tetracarboxylate: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

Introduction

For researchers, scientists, and professionals in drug development and materials science, the pyrazine scaffold represents a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous, finding applications from pharmaceuticals to flavorants. This guide focuses on a specific, highly functionalized derivative: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. This compound, while not as widely recognized as its simpler counterpart, 2,3,5,6-tetramethylpyrazine (ligustrazine), serves as a pivotal building block in the synthesis of advanced materials and complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications, particularly in the realm of materials science.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and synthesis. The key molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₈ | |

| Molecular Weight | 312.23 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, Tetrakis(methoxycarbonyl)pyrazine | |

| CAS Number | 35042-21-8 |

Synthesis of this compound: An Experimental Protocol

The primary route to this compound is through the esterification of its parent acid, Pyrazine-2,3,5,6-tetracarboxylic acid. The following protocol is based on established Fischer esterification principles and the specific reactants identified in the literature.[1]

Causality Behind Experimental Choices

The choice of a strong acid catalyst, such as hydrogen chloride (generated from acetyl chloride or as a solution in methanol), is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. The removal of water, a byproduct of the reaction, is also crucial for maximizing the yield.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyrazine-2,3,5,6-tetracarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid. Anhydrous methanolic HCl is a suitable choice. This can be prepared by the slow addition of acetyl chloride to cold methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Applications in Research and Development

While direct applications in drug development for this compound are not extensively documented, its highly functionalized and symmetric structure makes it a valuable precursor in materials science and supramolecular chemistry.

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2][3] The parent compound, Pyrazine-2,3,5,6-tetracarboxylic acid, is a known ligand for the synthesis of MOFs.[4] By extension, its tetramethyl ester can be utilized as a more soluble and potentially more reactive precursor for the synthesis of novel MOFs. The pyrazine core and the four carboxylate groups (after hydrolysis in situ or pre-hydrolysis) provide multiple coordination sites for metal centers, leading to the formation of robust and porous frameworks with potential applications in:

-

Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF cavities can be tailored for the selective adsorption of gases like carbon dioxide.[4]

-

Catalysis: The metal centers within the MOF can act as catalytic sites, while the porous structure allows for the diffusion of reactants and products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Coordination Chemistry of Pyrazine-2,3,5,6-tetracarboxylate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and medicinal chemistry, the rational design of functional molecules is paramount. Among the vast library of organic ligands available for the construction of coordination polymers and metal-organic frameworks (MOFs), nitrogen-containing polycarboxylates have garnered significant attention due to their versatile coordination modes and the unique properties they impart to the resulting materials. This guide provides an in-depth technical exploration of the coordination chemistry of a particularly intriguing ligand: pyrazine-2,3,5,6-tetracarboxylate.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the synthesis of the ligand, its diverse coordination behavior with a range of metal ions, and the fascinating properties of the resulting supramolecular architectures, including their applications in gas storage, luminescence, and catalysis.

The Ligand: Structure, Synthesis, and Characterization

At the heart of this exploration is the pyrazine-2,3,5,6-tetracarboxylate ligand, derived from its corresponding acid, pyrazine-2,3,5,6-tetracarboxylic acid, or its ester form, tetramethyl pyrazine-2,3,5,6-tetracarboxylate. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, provides specific coordination sites, while the four carboxylate groups offer a multitude of binding possibilities. This combination of a rigid, N-heterocyclic core and flexible carboxylate arms makes it a powerful building block for constructing robust and functional coordination networks.

Synthesis of the Ligand Precursors

The journey to creating pyrazine-2,3,5,6-tetracarboxylate-based materials begins with the synthesis of its precursors. While the direct synthesis of this compound can be challenging, a common starting point is the oxidation of more readily available pyrazine derivatives.

A typical synthetic workflow involves the preparation of a polysubstituted pyrazine, which is then oxidized to form the tetracarboxylic acid. This acid can then be esterified to yield the tetramethyl ester.

Caption: General synthetic workflow for pyrazine-2,3,5,6-tetracarboxylate precursors.

Experimental Protocol: Synthesis of Pyrazine-2,3,5,6-tetracarboxylic Acid (Conceptual)

-

Step 1: Oxidation. A polysubstituted pyrazine, such as 2,3,5,6-tetramethylpyrazine, is subjected to strong oxidizing conditions. A common and effective method involves heating the starting material in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction mixture is typically refluxed for several hours to ensure complete oxidation of the methyl groups to carboxylic acids.

-

Step 2: Work-up. After the reaction is complete, the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified, typically with hydrochloric acid (HCl), which causes the pyrazine-2,3,5,6-tetracarboxylic acid to precipitate out of the solution due to its lower solubility in acidic conditions.

-

Step 3: Purification. The crude product is collected by filtration, washed with cold water to remove any remaining impurities, and then dried. Further purification can be achieved by recrystallization from hot water.

Experimental Protocol: Synthesis of this compound

-

Step 1: Esterification. Pyrazine-2,3,5,6-tetracarboxylic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

-

Step 2: Reaction. The mixture is heated under reflux for an extended period, often 24-48 hours, to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Step 3: Isolation and Purification. After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized, for example, with a saturated solution of sodium bicarbonate, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous salt such as magnesium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Characterization of the Ligand

Thorough characterization of the ligand is a critical, self-validating step to ensure purity and structural integrity before its use in coordination chemistry. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester. The ¹H NMR spectrum of this compound will show a characteristic singlet for the methyl protons, while the ¹³C NMR will show signals for the methyl carbons, the pyrazine ring carbons, and the carbonyl carbons of the ester groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For the tetracarboxylic acid, a broad O-H stretch from the carboxylic acid groups will be prominent, along with a sharp C=O stretch. For the tetramethyl ester, the O-H stretch will be absent, and the C=O stretch of the ester will be observed at a characteristic frequency.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized ligand.

The Art of Coordination: Assembling Frameworks with Pyrazine-2,3,5,6-tetracarboxylate

The true potential of pyrazine-2,3,5,6-tetracarboxylate is unlocked when it is coordinated to metal ions. The ligand's multiple coordination sites—the two pyrazine nitrogens and the eight oxygen atoms of the four carboxylate groups—allow for a rich and diverse coordination chemistry. The final structure of the resulting coordination polymer or MOF is influenced by a variety of factors, including the choice of metal ion, the reaction conditions (temperature, solvent, pH), and the presence of auxiliary ligands.

Coordination Modes and Structural Diversity

The pyrazine-2,3,5,6-tetracarboxylate ligand can adopt several coordination modes, acting as a versatile building block for constructing 1D, 2D, and 3D architectures. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyrazine nitrogen atoms can also coordinate to metal centers, further increasing the connectivity of the network.

Caption: Influence of coordination modes on the dimensionality of the resulting structures.

The interplay of these coordination modes with different metal ions leads to a fascinating array of structural topologies. For instance, with lanthanide ions, which have high coordination numbers, the ligand can act as a multidentate chelator, leading to complex 3D frameworks with large channels.[1][2] In contrast, with some transition metals, the coordination may be more directional, leading to the formation of lower-dimensional structures.

A notable phenomenon observed in the coordination chemistry of pyrazine-2,3,5,6-tetracarboxylic acid is in situ decarboxylation under certain hydrothermal conditions. For example, when reacted with Cu(II), two of the carboxyl groups can be lost, leading to the formation of a coordination polymer with a pyrazine-2,6-dicarboxylate ligand.[3][4] This highlights the importance of carefully controlling reaction conditions to achieve the desired product.

Synthesis of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs with pyrazine-2,3,5,6-tetracarboxylate is typically carried out using solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over time.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-Pyrazine-2,3,5,6-tetracarboxylate MOF [1][2]

-

Step 1: Reactant Preparation. In a typical experiment, an aqueous solution of a lanthanide(III) salt (e.g., YbCl₃, LuCl₃, or ErCl₃) is prepared. A separate aqueous solution of pyrazine-2,3,5,6-tetracarboxylic acid is also prepared, often with the addition of a base (e.g., NaOH) to deprotonate the carboxylic acid groups and improve solubility.

-

Step 2: Mixing and pH Adjustment. The two solutions are mixed, and the pH of the resulting solution is carefully adjusted. The pH can play a crucial role in determining the final structure of the coordination polymer.

-

Step 3: Hydrothermal Reaction. The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (e.g., 120-180 °C) for a period of several days.

-

Step 4: Isolation and Purification. After the autoclave has cooled to room temperature, the crystalline product is collected by filtration, washed with water and ethanol to remove any unreacted starting materials, and then dried.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with a Related Ligand [5]

This protocol uses a larger, more complex ligand, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP), but the principles are transferable.

-

Step 1: Reactant Mixture. A mixture of the ligand (H₄TCPP), a zinc salt (e.g., Zn(NO₃)₂·6H₂O), and a secondary ligand (e.g., 1,4-di(pyridin-4-yl)benzene) is prepared in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol.

-

Step 2: Solvothermal Reaction. The mixture is sealed in a Teflon-lined autoclave and heated to a temperature of around 100-120 °C for 24-72 hours.

-

Step 3: Product Recovery. After cooling, the crystalline product is filtered, washed with fresh solvent (e.g., DMF), and dried.

Characterization of the Coordination Frameworks

The characterization of the resulting coordination polymers and MOFs is essential to confirm their structure, purity, and properties.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional structure of crystalline materials. It provides detailed information about bond lengths, bond angles, coordination environments of the metal ions, and the overall topology of the network.

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to check for consistency with the structure determined by SCXRD.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to determine the temperature at which it starts to decompose. This is crucial for understanding the material's robustness for various applications.

-

Spectroscopic Techniques (FT-IR, UV-Vis): FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ions, which is typically observed as a shift in the C=O stretching frequency compared to the free ligand. UV-Vis spectroscopy can provide information about the electronic properties of the material.

Functional Properties and Applications

The unique structural features of pyrazine-2,3,5,6-tetracarboxylate-based coordination frameworks give rise to a range of interesting functional properties with potential applications in various fields.

Porosity and Gas Adsorption

The rigid and well-defined porous structures of MOFs constructed from pyrazine-tetracarboxylate and related ligands make them promising candidates for gas storage and separation applications. The size and shape of the pores can be tuned by varying the length and geometry of the organic linker and the coordination geometry of the metal center.

For example, two zinc-based MOF isomers constructed from 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine exhibited high porosity with BET surface areas of 1324 m²/g and 1247 m²/g.[5] These materials showed selective adsorption of CO₂ and light hydrocarbons, demonstrating their potential for applications in environmental protection and gas purification.[5]

| MOF | Metal Ion | Ligand | BET Surface Area (m²/g) | Key Gas Adsorption Properties | Reference |

| Zn₂(TCPP)(DPB) Isomer 1 | Zn²⁺ | H₄TCPP & DPB | 1324 | Selective for C₃H₈/C₃H₆ over CH₄ | [5] |

| Zn₂(TCPP)(DPB) Isomer 2 | Zn²⁺ | H₄TCPP & DPB | 1247 | Selective for C₃H₈/C₃H₆ over CH₄ | [5] |

H₄TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine; DPB = 1,4-di(pyridin-4-yl)benzene

Caption: Schematic of selective gas adsorption in a pyrazine-tetracarboxylate based MOF.

Luminescence

Lanthanide-based MOFs (Ln-MOFs) are particularly interesting for their unique luminescent properties. The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" can lead to highly sensitive and selective luminescent sensors.

The incorporation of the pyrazine-2,3,5,6-tetracarboxylate ligand into Ln-MOFs can significantly influence their luminescent behavior. The nitrogen atoms in the pyrazine ring can provide additional coordination sites and affect the electronic properties of the ligand, thereby modulating the energy transfer process. For instance, a europium-based MOF functionalized with a pyrazine-tetrabenzoate linker exhibited a nearly 30-fold increase in luminescence emission compared to its benzene-based analogue.[6] This enhanced luminescence led to a highly sensitive ratiometric sensor for phosphate ions.[6]

| Ln-MOF | Lanthanide Ion | Ligand | Emission Color | Sensing Application | Reference |

| JNU-220 | Eu³⁺ | BTTB | Red | Phosphate ions | [6] |

BTTB = 4,4',4'',4'''-pyrazine-2,3,5,6-tetrayl-tetrabenzoate

Catalysis

The porous nature and the presence of accessible metal sites make MOFs attractive materials for heterogeneous catalysis. The pyrazine-tetracarboxylate ligand can be used to construct MOFs with catalytically active metal centers. The well-defined pore structure can provide size and shape selectivity for catalytic reactions.

While research into the catalytic applications of MOFs based specifically on pyrazine-2,3,5,6-tetracarboxylate is still emerging, the broader class of pyrazine-containing MOFs has shown promise in various catalytic transformations. The nitrogen atoms of the pyrazine ring can act as basic sites, which can be beneficial for certain catalytic reactions. Furthermore, the framework can be functionalized with different metal ions to create catalysts for a wide range of organic reactions.

Future Outlook and Challenges

The coordination chemistry of pyrazine-2,3,5,6-tetracarboxylate is a rich and expanding field of research. While significant progress has been made in the synthesis and characterization of coordination polymers and MOFs based on this versatile ligand, several challenges and opportunities remain.

-

Ligand Synthesis: The development of more efficient and scalable synthetic routes for pyrazine-2,3,5,6-tetracarboxylic acid and its esters is crucial for advancing the field.

-

Structural Control: Gaining more precise control over the final topology of the coordination frameworks remains a key challenge. This will require a deeper understanding of the complex interplay between reaction parameters and the resulting crystal structure.

-

Functionalization: The post-synthetic modification of pyrazine-2,3,5,6-tetracarboxylate-based MOFs to introduce new functionalities is a promising avenue for creating materials with tailored properties for specific applications.

-

Applications: Further exploration of the applications of these materials in areas such as drug delivery, chemical sensing, and catalysis is warranted. For drug development professionals, the biocompatibility and targeted delivery potential of MOFs derived from this ligand could be of particular interest.

References

Sources

- 1. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide on the Safety and Handling of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate

This guide provides a detailed overview of the safety and handling protocols for tetramethyl pyrazine-2,3,5,6-tetracarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's properties, potential hazards, and recommended procedures to ensure safe laboratory practices.

Introduction and Chemical Identity

This compound is a tetra-ester derivative of pyrazine-2,3,5,6-tetracarboxylic acid. While its direct applications are a subject of ongoing research, its structural relatives, pyrazine and its derivatives, are significant in pharmaceuticals, flavor chemistry, and materials science.[1][2][3] The presence of the pyrazine core, a nitrogen-containing heterocycle, imparts unique electronic and chemical properties that are of interest in designing novel bioactive molecules and functional materials.

Understanding the safety and handling of this compound is paramount for its exploration in research and development. This guide is formulated based on the known properties of its parent acid, pyrazine-2,3,5,6-tetracarboxylic acid, and related pyrazine compounds, due to the limited availability of specific safety data for the tetramethyl ester.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes known properties of the parent acid and provides estimated properties for the tetramethyl ester based on its structure.

| Property | Pyrazine-2,3,5,6-tetracarboxylic acid | This compound (Estimated) | Source |

| CAS Number | 43193-60-8 | 291621 (CID) | [4][5][6] |

| Molecular Formula | C8H4N2O8 | C12H12N2O8 | [4][6] |

| Molecular Weight | 256.13 g/mol | 312.23 g/mol | [4][6] |

| Appearance | Solid | Solid | [4] |

| Solubility | Soluble in water | Likely soluble in organic solvents (e.g., methanol, ethanol) | [4][7] |

Hazard Identification and Toxicology

GHS Classification (Based on Pyrazine-2,3,5,6-tetracarboxylic acid):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is crucial to handle this compound with the assumption that it may possess similar or other uncharacterised hazards.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general guidelines based on the potential hazards.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect skin and clothing.[4]

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Remove contaminated clothing and wash it before reuse.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

-

Stability: The stability of the compound is not fully characterized. Avoid exposure to moisture, as the ester groups may be susceptible to hydrolysis.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Synthesis and Potential Applications

This compound can be synthesized from the esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol.[7] Microwave-assisted synthesis has been shown to be an efficient method for the esterification of pyrazine carboxylic acids.[2][9]

Figure 2: A simplified workflow for the synthesis of this compound.

The pyrazine scaffold is present in numerous biologically active molecules, and its derivatives are explored for various therapeutic applications.[10][11] Research into compounds like this compound may lead to the discovery of new drug candidates with novel mechanisms of action.

Conclusion

While specific safety and toxicological data for this compound are limited, a cautious and informed approach based on the properties of its parent acid and related compounds is essential for its safe handling. Researchers and laboratory personnel must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. As with any research chemical, a comprehensive, substance-specific risk assessment is the cornerstone of laboratory safety.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3,5,6-Tetramethylpyrazine.

- Vigon International. (2017). 507832 tetramethyl-2,3,5,6 pyrazine safety data sheet.

- Leffingwell & Associates. (1985). 2,3,5,6-tetramethyl pyrazine, 1124-11-4.

- Angene Chemical. (2021). Safety Data Sheet - Pyrazine-2,3,5,6-tetracarboxylic acid.

- ChemicalBook. This compound synthesis.

- ACS Publications. Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids.

- Miceli, N., et al. (2021). Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? PMC - NIH.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind Tetramethylpyrazine: Properties, Applications, and Market Insights.

- IAR Consortium. (2025). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Scientific Research Journal of Pharmacy.

- Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.